molecular formula C8H10N4O B3359337 2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol CAS No. 84905-68-0

2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol

Cat. No.: B3359337
CAS No.: 84905-68-0
M. Wt: 178.19 g/mol
InChI Key: VRTYNHUAGLAXJE-UHFFFAOYSA-N
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Description

2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol is a compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol typically involves the reaction of 5H-pyrrolo(3,2-d)pyrimidine derivatives with ethanolamine. One common method includes the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring . The reaction conditions often involve the use of organic solvents and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, yield, and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5H-Pyrrolo(3,2-d)pyrimidin-4-ylamino)ethanol stands out due to its specific structure, which allows for unique interactions with molecular targets. Its ethanolamine moiety provides additional functional versatility, potentially enhancing its pharmacological properties compared to other pyrrolopyrimidine derivatives.

Properties

IUPAC Name

2-(5H-pyrrolo[3,2-d]pyrimidin-4-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c13-4-3-10-8-7-6(1-2-9-7)11-5-12-8/h1-2,5,9,13H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTYNHUAGLAXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CN=C2NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201005203
Record name 2-[(3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-ylidene)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84905-68-0
Record name Ethanol, 2-(5H-pyrrolo(3,2-d)pyrimidin-4-ylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084905680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-ylidene)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201005203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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